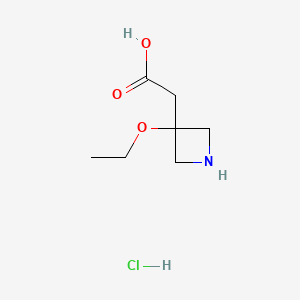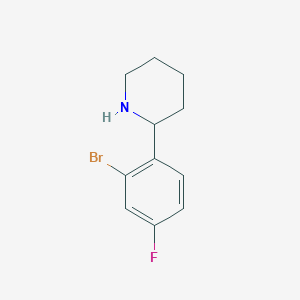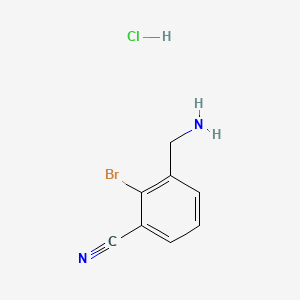
3-(Aminomethyl)-2-bromobenzonitrilehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Aminomethyl)-2-bromobenzonitrilehydrochloride is a chemical compound that belongs to the class of aromatic nitriles It is characterized by the presence of an aminomethyl group attached to a brominated benzene ring, with a nitrile group and hydrochloride salt
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-2-bromobenzonitrilehydrochloride typically involves a multi-step process. One common method starts with the bromination of 2-methylbenzonitrile to form 2-bromo-3-methylbenzonitrile. This intermediate is then subjected to a formylation reaction to introduce the aminomethyl group, resulting in 3-(Aminomethyl)-2-bromobenzonitrile. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of specific solvents, catalysts, and temperature control. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
3-(Aminomethyl)-2-bromobenzonitrilehydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The aminomethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of 3-(Aminomethyl)-2-substituted benzonitriles.
Reduction: Formation of 3-(Aminomethyl)-2-bromoaniline.
Oxidation: Formation of 3-(Formylmethyl)-2-bromobenzonitrile.
科学的研究の応用
3-(Aminomethyl)-2-bromobenzonitrilehydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 3-(Aminomethyl)-2-bromobenzonitrilehydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The aminomethyl group can interact with various biological molecules, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
3-(Aminomethyl)benzonitrile: Lacks the bromine atom, resulting in different reactivity and applications.
2-Bromo-3-methylbenzonitrile: Lacks the aminomethyl group, limiting its use in certain synthetic applications.
3-(Aminomethyl)-2-chlorobenzonitrile: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
Uniqueness
3-(Aminomethyl)-2-bromobenzonitrilehydrochloride is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both the aminomethyl and bromine groups allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis and pharmaceutical development.
特性
分子式 |
C8H8BrClN2 |
|---|---|
分子量 |
247.52 g/mol |
IUPAC名 |
3-(aminomethyl)-2-bromobenzonitrile;hydrochloride |
InChI |
InChI=1S/C8H7BrN2.ClH/c9-8-6(4-10)2-1-3-7(8)5-11;/h1-3H,4,10H2;1H |
InChIキー |
YATXDQJOKZWLJC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)C#N)Br)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3,5-Bis(1,1,2,2-tetrafluoroethoxy)phenyl]methanol](/img/structure/B13555705.png)

![7-Aminobicyclo[4.1.0]heptane-7-carboxylicacidhydrochloride](/img/structure/B13555728.png)
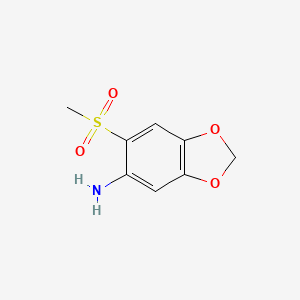
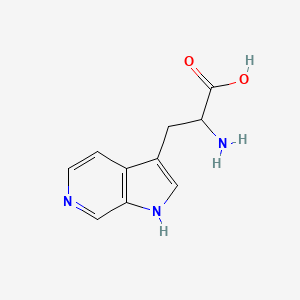
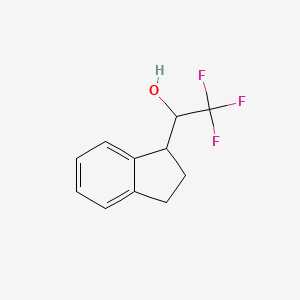
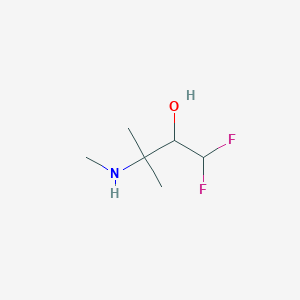
![8-(Trifluoromethyl)-6-azaspiro[3.4]octane hydrochloride](/img/structure/B13555754.png)
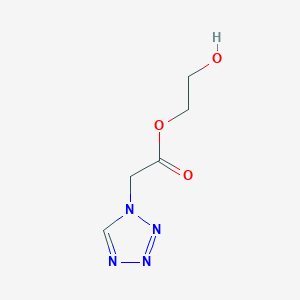
![8-(Naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13555771.png)

